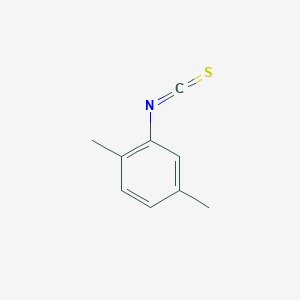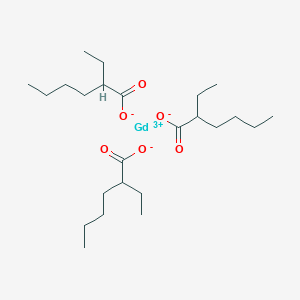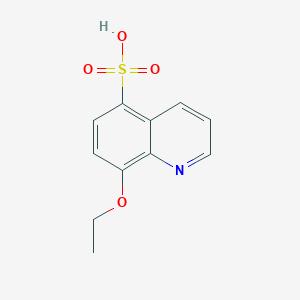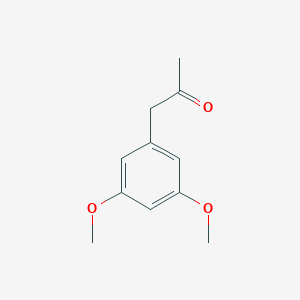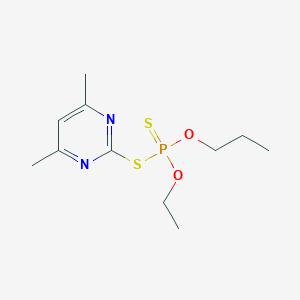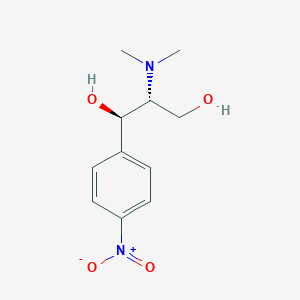
(2,6-二甲基吡啶-4-基)甲醇
描述
The compound (2,6-Dimethylpyridin-4-yl)methanol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the methanol group suggests solubility in polar solvents and potential for hydrogen bonding.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a complex containing a pyridine derivative was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating that methanol can act as a solvent and participant in the synthesis of pyridine derivatives . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion, suggesting a potential synthetic route for (2,6-Dimethylpyridin-4-yl)methanol .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex. For example, the bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] complex synthesized in one study was characterized by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . This indicates that the molecular structure of (2,6-Dimethylpyridin-4-yl)methanol could also be characterized using similar analytical techniques to determine its geometry and bonding environment.
Chemical Reactions Analysis
Pyridine derivatives are known to participate in various chemical reactions. The study on the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols showed that these compounds have antioxidant properties and can react with peroxyl radicals, suggesting that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit similar reactivity . Additionally, pyridine compounds have been shown to undergo ring-cleavage reactions under certain conditions, as demonstrated by the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The excess molar enthalpies of mixtures containing methanol and various pyridines, including 2,6-dimethylpyridine, were measured, showing negative excess enthalpies and suggesting strong hydrogen bonding and specific solvation effects . These findings imply that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit significant intermolecular interactions due to its methanol moiety, affecting its thermodynamic properties.
科学研究应用
热力学和溶液行为
稀释热研究:Heintz 等人(2006)的一项研究使用实验数据和从头算计算,研究了醇类在各种吡啶衍生物(包括2,6-二甲基吡啶)中的稀释热。这项研究提供了对含有2,6-二甲基吡啶的混合物的热力学性质及其通过氢键与其他组分相互作用的见解 (Heintz, Wandschneider, Lüning, & Marczak, 2006)。
溶液焓测量:Marczak 等人(2004)进行了量热研究,以了解甲醇在吡啶衍生物(如2,6-二甲基吡啶)中溶解过程中的焓变。他们的发现有助于理解吡啶-醇相互作用的能量学 (Marczak, Heintz, & Bucek, 2004)。
催化和化学合成
- 镍配合物合成:Kermagoret 和 Braunstein (2008) 合成了具有双齿 N,O 型配体的镍配合物,包括(吡啶-2-基)甲醇,并将其应用于乙烯的催化低聚。这展示了2,6-二甲基吡啶衍生物在催化和聚合过程中的潜力 (Kermagoret & Braunstein, 2008)。
分子相互作用和溶剂效应
- 水溶液中的分子簇:Marczak 等人(2011) 使用小角中子散射证明了吡啶及其衍生物(如2,6-二甲基吡啶)的水溶液中的分子形成簇。这项研究对于理解溶液中的分子组织和相互作用非常重要 (Marczak, Czech, Almásy, & Lairez, 2011)。
聚合研究
- 聚合动力学:Brooks (1970) 探索了在吡啶和吡啶-甲醇混合物中,由铜化合物催化的2,6-二甲基苯酚的氧化缩合。这项研究提供了与2,6-二甲基吡啶衍生物相关的聚合动力学见解 (Brooks, 1970)。
安全和危害
The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
(2,6-dimethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGHMPQNVTNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396925 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpyridin-4-yl)methanol | |
CAS RN |
18088-01-2 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

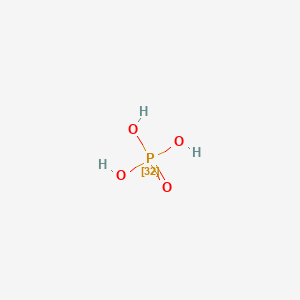
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
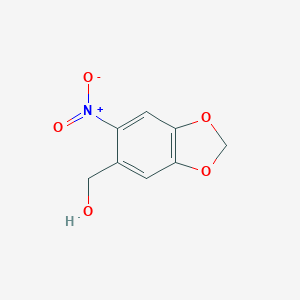
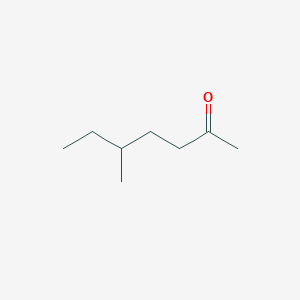
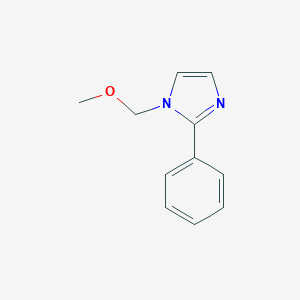
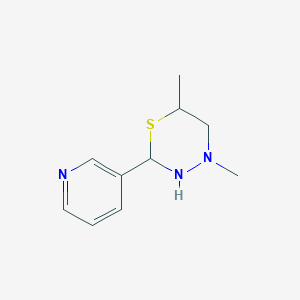
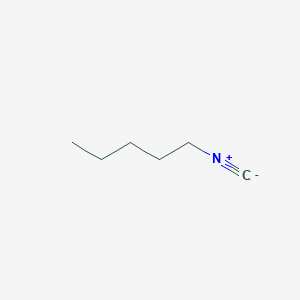
![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
